Aspartylglutamate

Vue d'ensemble

Description

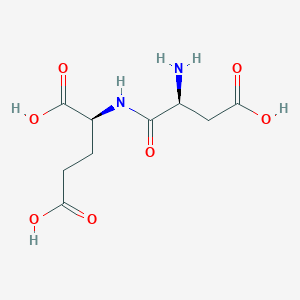

Aspartylglutamate is a dipeptide composed of aspartic acid and glutamic acid. It is a precursor molecule that, upon acetylation, forms N-acetyl-aspartyl-glutamate, which acts as a metabotropic glutamate receptor agonist . This compound is involved in various biochemical processes and has significant roles in the central nervous system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aspartylglutamate can be synthesized through peptide coupling reactions involving aspartic acid and glutamic acid. The reaction typically involves the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like N-hydroxysuccinimide to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids under controlled conditions. The process includes steps like deprotection, coupling, and purification to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Aspartylglutamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as N-acetyl-aspartyl-glutamate and other substituted forms .

Applications De Recherche Scientifique

N-acetyl-aspartyl-glutamate (NAAG) is the most abundant dipeptide in the brain and functions as a neuromodulator of glutamatergic synapses . Research suggests NAAG may serve as a biomarker of cognition .

Scientific Research Applications

NAAG impacts the central nervous system and may have therapeutic potential in several conditions .

Neuromodulation NAAG primarily affects the activation of presynaptic mGluR3, which leads to decreased glutamate release . In humans, mGluR3 is highly expressed in the neocortex, caudate putamen, and substantia nigra, with low to moderate expression in the hippocampus, amygdala, and thalamus .

Cognition Higher concentrations of NAAG in the left frontal white matter are associated with better attention and working memory . Higher concentrations in the left hippocampus correlate with better executive function, while higher NAAG in the left basal ganglia is associated with better fluency .

Stroke Increasing NAAG levels, whether through the inhibition of glutamate carboxypeptidase II (GCPII) or the administration of NAAG, has demonstrated a reduction in neuroinflammation, oxidative stress, hippocampal release of glutamate, and neurodegeneration in neonatal hypoxic-ischemic brain injury . An in vitro model of ischemia showed that GCPII knockdown was protective against neuronal apoptosis .

Traumatic Brain Injury GCPII inhibitors increase brain NAAG, reduce excitotoxic glutamate release, and provide therapeutic benefits in preclinical models of traumatic brain injury .

Schizophrenia GCPII inhibitors improve learning and memory in rodent and nonhuman primate models of schizophrenia .

Autism Spectrum Disorder An imbalance in the concentration of NAAG between the anterior cingulate cortex (ACC) and the posterior cingulate cortex (PCC) parallels a significant increase in glutamate concentration in the ACC, which correlates with the severity level of autism spectrum disorder (ASD) symptoms .

HIV Higher NAAG concentrations in left frontal white matter were associated with better attention and working memory in virally suppressed people with HIV . Additionally, higher concentrations in the left hippocampus were associated with better executive function, whereas higher left basal ganglia NAAG was associated with better fluency .

Mécanisme D'action

Aspartylglutamate exerts its effects primarily through its conversion to N-acetyl-aspartyl-glutamate, which activates metabotropic glutamate receptors. This activation modulates synaptic transmission by inhibiting excessive glutamate release, thereby providing neuroprotection. The molecular targets include presynaptic metabotropic glutamate receptor 3 and the enzyme glutamate carboxypeptidase II, which regulates the levels of N-acetyl-aspartyl-glutamate .

Comparaison Avec Des Composés Similaires

N-acetyl-aspartyl-glutamate: A derivative of aspartylglutamate with significant roles in neurotransmission.

Spaglumic acid: An isoform of N-acetyl-aspartyl-glutamate used in allergic eye conditions.

N-acetyl-aspartic acid: Another related compound involved in neuronal energy metabolism.

Uniqueness: this compound is unique due to its role as a precursor to N-acetyl-aspartyl-glutamate, which has specific neuromodulatory functions. Its ability to modulate glutamatergic synapses and provide neuroprotection distinguishes it from other similar compounds .

Activité Biologique

Aspartylglutamate, particularly in its form as N-acetyl-aspartyl-glutamate (NAAG), is a dipeptide that plays a significant role in the central nervous system. This compound functions primarily as a neuromodulator and has been implicated in various physiological and pathological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, implications for neurological health, and potential therapeutic applications.

Overview of N-acetyl-aspartyl-glutamate (NAAG)

NAAG is one of the most prevalent neuropeptides in the mammalian brain, acting mainly as an agonist for metabotropic glutamate receptor 3 (mGluR3). It is synthesized from aspartate and glutamate and is involved in modulating synaptic transmission, particularly in glutamatergic pathways. NAAG has been shown to have neuroprotective effects by regulating glutamate release, thereby preventing excitotoxicity associated with various neurological disorders.

1. Modulation of Glutamate Release:

NAAG exerts its effects primarily through mGluR3 activation, which leads to a decrease in presynaptic glutamate release. This mechanism is crucial in preventing excessive stimulation of postsynaptic neurons, which can lead to neurodegeneration. The activation of mGluR3 is negatively coupled to adenylyl cyclase, resulting in reduced calcium influx and subsequent inhibition of glutamate exocytosis .

2. Neuroprotective Properties:

Research indicates that NAAG may play a protective role in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases. By modulating glutamate signaling, NAAG helps maintain synaptic balance and prevents neuronal damage caused by excessive excitatory neurotransmission .

Biological Activity Data

The following table summarizes key findings related to the biological activity of NAAG:

Case Studies

Case Study 1: NAAG and Pain Management

A study investigated the role of NAAG in pain modulation. It was found that NAAG can act as an analgesic by activating mGluR3 receptors, providing insights into its potential use in pain management therapies .

Case Study 2: Neurological Disorders

In patients with traumatic brain injuries, elevated levels of glutamate were observed alongside altered NAAG levels. This correlation suggests that restoring NAAG levels could be beneficial in mitigating neuronal damage post-injury .

Research Findings

Recent studies have provided insights into the biochemical pathways involving NAAG:

- Synthesis and Degradation: The enzyme glutamate carboxypeptidase II (GCPII) rapidly degrades NAAG, influencing its availability at synapses. Inhibiting GCPII has been proposed as a therapeutic strategy to enhance NAAG levels and mitigate excitotoxicity .

- Clinical Implications: Increased understanding of NAAG's role in various neurological conditions opens avenues for targeted therapies aimed at enhancing its signaling pathways or mimicking its effects through pharmacological agents .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O7/c10-4(3-7(14)15)8(16)11-5(9(17)18)1-2-6(12)13/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAJHWFHHFSCDT-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977157 | |

| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6157-06-8 | |

| Record name | L-Aspartyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6157-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartylglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006157068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.